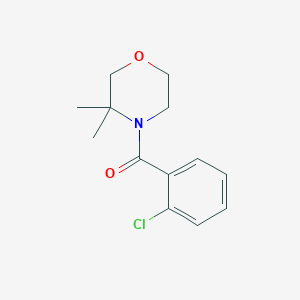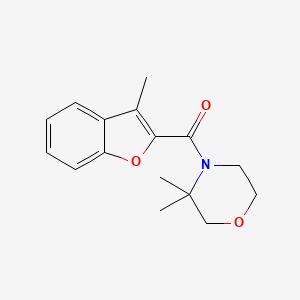
(3,3-Dimethylmorpholin-4-yl)-(3-methyl-1-benzofuran-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3-Dimethylmorpholin-4-yl)-(3-methyl-1-benzofuran-2-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
作用機序
The mechanism of action of (3,3-Dimethylmorpholin-4-yl)-(3-methyl-1-benzofuran-2-yl)methanone involves the inhibition of certain enzymes and signaling pathways. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. In addition, it has also been shown to inhibit the activity of certain kinases, such as mitogen-activated protein kinases (MAPKs) and phosphatidylinositol 3-kinase (PI3K), which are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
(3,3-Dimethylmorpholin-4-yl)-(3-methyl-1-benzofuran-2-yl)methanone has been shown to exhibit potent anti-inflammatory and anti-cancer activities in vitro and in vivo. Specifically, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. In addition, it has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
実験室実験の利点と制限
One of the main advantages of using (3,3-Dimethylmorpholin-4-yl)-(3-methyl-1-benzofuran-2-yl)methanone in lab experiments is its potent activity and selectivity towards certain enzymes and signaling pathways. This makes it a valuable tool for studying the mechanisms of inflammation and cancer cell growth. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are several potential future directions for the study of (3,3-Dimethylmorpholin-4-yl)-(3-methyl-1-benzofuran-2-yl)methanone. One area of interest is the development of novel derivatives and analogs with improved activity and selectivity towards specific enzymes and signaling pathways. Another area of interest is the use of this compound as a building block for the synthesis of novel materials with unique properties and applications. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields.
合成法
The synthesis of (3,3-Dimethylmorpholin-4-yl)-(3-methyl-1-benzofuran-2-yl)methanone involves a multi-step process that starts with the reaction of 3-methyl-1-benzofuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with (3-dimethylamino)propylamine in the presence of triethylamine to form the corresponding amide. Finally, the amide is treated with paraformaldehyde and formic acid to yield the desired product.
科学的研究の応用
(3,3-Dimethylmorpholin-4-yl)-(3-methyl-1-benzofuran-2-yl)methanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anti-inflammatory and anti-cancer activities by inhibiting the activity of certain enzymes and signaling pathways. In addition, this compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of novel materials.
特性
IUPAC Name |
(3,3-dimethylmorpholin-4-yl)-(3-methyl-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-11-12-6-4-5-7-13(12)20-14(11)15(18)17-8-9-19-10-16(17,2)3/h4-7H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASNOPVXKUALOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N3CCOCC3(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethylmorpholin-4-yl)-(3-methyl-1-benzofuran-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(dimethylamino)-N-[[3-[2-(dimethylamino)ethoxy]phenyl]methyl]pyridine-4-carboxamide](/img/structure/B7544699.png)
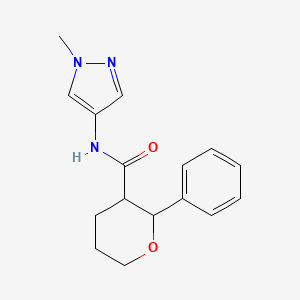

![1-[2-(Dimethylamino)-2-(3-fluorophenyl)ethyl]-3-[(2-methyl-1,3-thiazol-4-yl)methyl]urea](/img/structure/B7544718.png)
![N-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide](/img/structure/B7544726.png)
![1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea](/img/structure/B7544735.png)
![1-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carboxamide](/img/structure/B7544738.png)
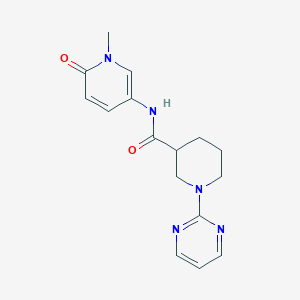
![1-[3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]-N-(4-propan-2-ylphenyl)pyrrolidine-2-carboxamide](/img/structure/B7544750.png)
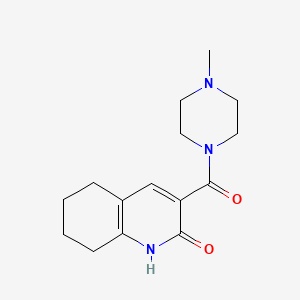
![[(1R,3S)-2,2-dichloro-3-(diphenylphosphinothioyloxymethyl)cyclopropyl]methoxy-diphenyl-sulfanylidene-lambda5-phosphane](/img/structure/B7544762.png)
![N-ethyl-N-[4-[[4-(oxolan-2-ylmethyl)-1,4-diazepan-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7544765.png)
![4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidine](/img/structure/B7544780.png)
